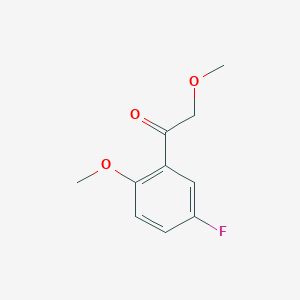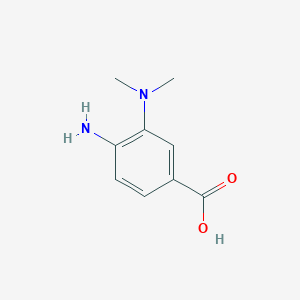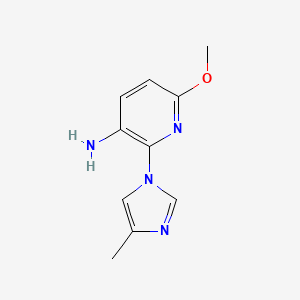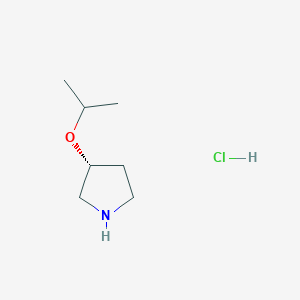![molecular formula C8H7ClN2O2 B15051887 4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B15051887.png)
4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of chlorine and methoxy groups on the pyrrolo[2,3-b]pyridine scaffold enhances its chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 4-chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the pyrrolo[2,3-b]pyridine core.
Chlorination: Introduction of the chlorine atom at the 4-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group is introduced at the 6-position through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.
Comparación Con Compuestos Similares
Similar compounds to 4-chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one include other pyrrolo[2,3-b]pyridine derivatives such as:
- 4-Chloro-3-methyl-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
- 6-Chloro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
These compounds share the pyrrolo[2,3-b]pyridine core but differ in the substituents attached to the ring system. The unique combination of chlorine and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClN2O2 |
|---|---|
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
4-chloro-6-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O2/c1-13-7-3-5(9)4-2-6(12)10-8(4)11-7/h3H,2H2,1H3,(H,10,11,12) |
Clave InChI |
SJCNQTUVVRQRPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(CC(=O)N2)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[Methyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B15051834.png)



![(1S)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B15051868.png)
![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B15051873.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051884.png)
![(2S)-2-amino-2-{bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B15051896.png)
